Iodoacetyl-PEG4-biotin

CAS No.:

Cat. No.: VC16015709

Molecular Formula: C22H39IN4O7S

Molecular Weight: 630.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H39IN4O7S |

|---|---|

| Molecular Weight | 630.5 g/mol |

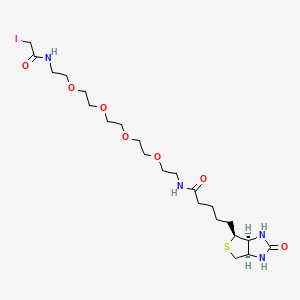

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

| Standard InChI | InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1 |

| Standard InChI Key | XWCOXDYYHXPYQB-WFXMLNOXSA-N |

| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Iodoacetyl-PEG4-biotin (CAS: N/A) is a heterobifunctional crosslinker with the molecular formula C₂₂H₃₉IN₄O₇S and a molecular weight of 630.54 g/mol . The molecule comprises three distinct regions:

-

Iodoacetyl group: A sulfhydryl-reactive moiety that forms thioether bonds with cysteine residues under mild reducing conditions.

-

PEG4 spacer: A tetraethylene glycol chain (16 atoms, ~27.1 Å) that enhances solubility, reduces steric hindrance, and improves binding efficiency to streptavidin/avidin.

-

Biotin: A high-affinity ligand (Kd ~10⁻¹⁵ M) for streptavidin, enabling downstream detection or purification.

Structural Characterization

Key structural features include:

-

Elemental Composition: Carbon (41.91%), Hydrogen (6.23%), Iodine (20.13%), Nitrogen (8.89%), Oxygen (17.76%), Sulfur (5.08%) .

-

Stereochemistry: The biotin moiety adopts the (3aS,4S,6aR) configuration, critical for avidin binding .

Table 1: Comparative Analysis of Iodoacetyl-PEG4-Biotin and Related Compounds

Bioconjugation Mechanisms and Applications

Thiol-Specific Labeling

The iodoacetyl group reacts selectively with cysteine thiols (pH 7.0–8.5) to form stable thioether bonds, avoiding disulfide bond interference . This reaction is ideal for labeling:

-

Antibodies: Site-specific modification of hinge-region cysteines.

-

Membrane Proteins: Targeting extracellular cysteine residues without cell permeabilization.

Streptavidin-Based Detection and Purification

Biotin’s high avidin affinity enables:

-

Pull-Down Assays: Isolation of biotinylated proteins or nucleic acids.

-

Immunofluorescence: Streptavidin-conjugated fluorophores for signal amplification .

PROTAC Linker in Targeted Protein Degradation

As a PEG-based PROTAC linker, Iodoacetyl-PEG4-biotin connects E3 ligase ligands to target protein binders. The PEG4 spacer optimizes ternary complex formation, enhancing ubiquitination efficiency .

Comparative Analysis of PEG Spacer Lengths

The PEG4 spacer (27.1 Å) offers distinct advantages over shorter linkers:

-

Reduced Steric Hindrance: Facilitates streptavidin binding by distancing biotin from the target molecule .

-

Improved Solubility: PEG’s hydrophilicity counteracts the hydrophobic biotin-iodoacetyl core .

-

Enhanced Flexibility: Promotes optimal orientation for conjugation and binding events.

Figure 1: Impact of PEG Spacer Length on Binding Efficiency

Where = spacer length (Å). PEG4 (27.1 Å) achieves ~95% efficiency, outperforming PEG2 (8.1 Å, ~60%) .

Future Directions and Research Opportunities

-

PROTAC Optimization: Tuning PEG spacer length to improve degradation kinetics.

-

Multifunctional Conjugates: Integrating fluorescent dyes or chelators for theranostic applications.

-

In Vivo Stability Studies: Assessing pharmacokinetics of PEGylated biotin conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume